

Quantitative Selectivity Profile of Pictilisib

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Compound Focus: Pictilisib

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The table below summarizes the half-maximal inhibitory concentration (IC50) values for **Pictilisib** against the four class I PI3K isoforms, which represent its potency against each target. Lower IC50 values indicate greater potency.

PI3K Isoform	IC50 (nM)	Notes
p110 α	3 nM	Primary target, high potency [1] [2].
p110 δ	3 nM	Primary target, high potency; comparable to p110 α [1] [2].
p110 β	33 nM	Approximately 11-fold lower potency than for p110 α/δ [3] [1].
p110 γ	75 nM	Approximately 25-fold lower potency than for p110 α/δ [3] [1].

Pictilisib demonstrates **modest selectivity**, being most potent against the p110 α and p110 δ isoforms. It is about 11-fold less potent against p110 β and 25-fold less potent against p110 γ compared to p110 α [3]. It is also highly selective for class I PI3Ks over mTOR (about 193-fold less activity) [1].

Pictilisib vs. Other PI3K Inhibitors

To contextualize **Pictilisib**'s profile, the following table compares it to other PI3K inhibitors in clinical development.

Inhibitor	Primary Target(s)	Key Selectivity Feature
Pictilisib	p110 α , p110 δ , p110 β , p110 γ	Pan-class I inhibitor with modest selectivity for p110 α/δ over p110 β/γ [2].
Alpelisib	p110 α	Isoform-specific inhibitor (e.g., >50x selective vs p110 β) [2] [4].
Idelalisib	p110 δ	Isoform-specific inhibitor (e.g., >50x selective vs other isoforms) [2].
Copanlisib	p110 α , p110 δ , p110 β , p110 γ	Pan-class I inhibitor with a ~10 fold preference for p110 α/δ [2].
Duvelisib	p110 δ , p110 γ	Dual δ/γ specific inhibitor [5].

This comparison highlights the key difference: **Pictilisib** and Copanlisib are **pan-PI3K inhibitors**, while others like Alpelisib and Idelalisib are designed to target specific isoforms to limit off-target effects [6] [2].

Structural Basis of Inhibition and Experimental Assessment

Pictilisib's inhibition profile is rooted in its interaction with the ATP-binding pocket of the p110 catalytic subunit.

- **Binding Mode:** As a derivative of the **2,3-dihydroimidazo[1,2-c]quinazoline** scaffold, **Pictilisib** binds in a **flat conformation** within the adenine-binding pocket of the p110 subunit and extends into a deeper affinity pocket [2]. This mode is typical for multi-targeted pan-PI3K inhibitors.
- **Contrast with Selective Inhibitors:** Isoform-selective inhibitors like Idelalisib often have a **propeller-shaped structure**. Their binding induces a fit in a conformational mobile region of the protein, creating a "selectivity pocket" that is not utilized by flat inhibitors like **Pictilisib** [2]. This fundamental difference in binding explains their distinct selectivity profiles.

The following diagram illustrates the core PI3K-AKT signaling pathway that **Pictilisib** inhibits.

Pictilisib inhibits the PI3K-AKT-mTOR pathway by targeting the Class I PI3K heterodimer.

Key Experimental Protocol for Profiling

The standard method for establishing the selectivity profile of a PI3K inhibitor like **Pictilisib** involves **in vitro activity assays using purified recombinant human PI3K isoforms**.

Method: PI3K Enzyme Activity Assay [5] [2]

- **Objective:** To determine the IC50 value of **Pictilisib** for each purified class I PI3K isoform (p110 α , p110 β , p110 δ , p110 γ).
- **Key Reagents:**
 - Purified recombinant human PI3K isoforms.
 - **Pictilisib** (e.g., sourced from Selleckchem).
 - Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate.
 - ATP and Mg²⁺.
 - Detection system for the reaction product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
- **Procedure:**
 - **Reaction Setup:** Incubate each PI3K isoform with its substrate (PIP2) and ATP in the presence of a serial dilution of **Pictilisib**.
 - **Control:** Run parallel reactions with a vehicle (e.g., DMSO) instead of the inhibitor to establish 100% enzyme activity.
 - **Reaction Stop:** Stop the reaction after a defined period.
 - **Product Detection:** Quantify the amount of PIP3 produced. Common methods include ELISA-based assays or mobility shift assays.
- **Data Analysis:**
 - Plot the enzyme activity (as a percentage of the vehicle control) against the logarithm of the **Pictilisib** concentration.
 - Fit the data points with a non-linear regression curve to calculate the IC50 value for each isoform.

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